molecular formula C6H10ClNO2 B2889294 Methyl 2-aminopent-4-ynoate hydrochloride CAS No. 178389-41-8

Methyl 2-aminopent-4-ynoate hydrochloride

Cat. No.: B2889294
CAS No.: 178389-41-8
M. Wt: 163.6
InChI Key: YTSKPYFAKGFHRE-UHFFFAOYSA-N
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Description

Contextualization within α-Amino Acid Derivatives Chemistry

α-Amino acids are the fundamental building blocks of proteins and, as such, are central to the chemistry of life. The modification of their side chains to include functionalities not found in the canonical twenty amino acids has opened up new frontiers in chemical biology and drug discovery. Methyl 2-aminopent-4-ynoate hydrochloride falls into this category of "unnatural" or "non-canonical" amino acid derivatives.

The introduction of a terminal alkyne into the amino acid framework is particularly significant. This functional group is relatively rare in natural products but is highly reactive in a controlled and specific manner, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nbinno.comiris-biotech.de This reaction's high efficiency, selectivity, and biocompatibility have made alkyne-containing amino acids like this compound sought-after tools for bioconjugation, allowing for the precise attachment of molecules such as fluorescent dyes, imaging agents, and drug payloads to peptides and proteins. nbinno.comnih.gov

Significance as a Multifunctional Synthetic Building Block

The true power of this compound lies in its multifunctionality. Each of its key functional groups can be selectively addressed to build molecular complexity.

The Terminal Alkyne: This is arguably the most significant feature, providing a "handle" for a variety of transformations. Beyond the aforementioned click chemistry, terminal alkynes can participate in a range of carbon-carbon bond-forming reactions, including Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as various cycloaddition reactions. nih.gov This allows for the construction of diverse heterocyclic systems and the linkage to other molecular scaffolds.

The Primary Amine: The amino group at the α-position is a key site for peptide bond formation, enabling the incorporation of the alkyne functionality directly into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. nbinno.com This has been instrumental in the development of modified peptides with enhanced properties.

The Methyl Ester: The ester group provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. It also serves to protect the carboxylic acid functionality during reactions involving the amine or alkyne groups.

This combination of reactive sites allows for a modular and strategic approach to the synthesis of complex molecules.

Overview of Research Trajectories Involving this compound

Research involving this compound and its derivatives has followed several key trajectories:

Peptide Modification and Drug Discovery: A primary application is the site-specific modification of peptides. By incorporating this amino acid into a peptide sequence, researchers can introduce an alkyne handle at a precise location. This handle can then be used to attach various payloads, such as small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. nih.govresearchgate.net This has significant implications for the development of targeted therapeutics and diagnostic agents. nbinno.com The introduction of the rigid alkyne group can also influence the conformation of peptides, which can be exploited to enhance their binding affinity and biological activity.

Synthesis of Novel Heterocyclic Compounds: The reactivity of the terminal alkyne makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Cycloaddition reactions with various partners can lead to the formation of triazoles, pyrazoles, isoxazoles, and other ring systems that are prevalent in medicinally active compounds. nih.gov

Bioconjugation and Chemical Biology: In the field of chemical biology, this compound is used to label and track biomolecules in living systems. By metabolically incorporating this amino acid into proteins, researchers can visualize and study protein dynamics, interactions, and localization using bioorthogonal "click" reactions with fluorescent probes. mdpi.com

The following table provides a summary of the key properties of this compound:

PropertyValue
IUPAC Name This compound
Synonyms Propargylglycine (B1618536) methyl ester hydrochloride
Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Key Functional Groups Terminal Alkyne, Primary Amine, Methyl Ester
Primary Applications Peptide Synthesis, Click Chemistry, Bioconjugation, Heterocycle Synthesis

The versatility and utility of this compound continue to drive new discoveries and applications in chemical research, solidifying its role as an indispensable tool for the modern synthetic chemist.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopent-4-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKPYFAKGFHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178389-41-8
Record name methyl 2-aminopent-4-ynoate hydrochloride
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Synthetic Methodologies for Methyl 2 Aminopent 4 Ynoate Hydrochloride

Direct Esterification Protocols

Direct esterification represents the most straightforward approach to synthesizing Methyl 2-aminopent-4-ynoate hydrochloride. This method involves the reaction of 2-aminopent-4-ynoic acid with methanol (B129727) in the presence of an acid catalyst. The catalyst serves a dual role: it protonates the carboxylic acid, rendering it more electrophilic, and it ensures the amino group is protonated, preventing it from engaging in side reactions and ultimately forming the desired hydrochloride salt.

Acid-Catalyzed Esterification of 2-Aminopent-4-ynoic Acid

A specific and efficient method for the synthesis of the target compound involves the use of thionyl chloride (SOCl₂) in methanol. In a typical procedure, 2-aminopent-4-ynoic acid (also known as propargylglycine) is dissolved in methanol and cooled. Thionyl chloride is then added dropwise. The reaction of thionyl chloride with methanol generates hydrogen chloride (HCl) in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino group. The mixture is subsequently heated to drive the reaction to completion. nih.gov

This process, known as the Fischer-Speier esterification, is an equilibrium-driven reaction. The use of methanol as the solvent ensures a large excess of the alcohol, which pushes the equilibrium towards the formation of the methyl ester product. Upon completion, the solvent is evaporated, and the crude product can be purified by washing with a suitable organic solvent like dichloromethane (B109758) to yield the pure hydrochloride salt. nih.gov A study detailing this conversion for (R)-methyl 2-aminopent-4-ynoate reported a high yield of 89%. nih.gov

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of direct esterification is highly dependent on the choice of catalyst and the reaction conditions. Besides thionyl chloride, other reagents are commonly employed to facilitate this transformation.

Catalyst Systems:

Hydrogen Chloride (HCl): Bubbling dry HCl gas through methanol to create an acidic solution is a traditional and effective method. The amino acid is then added to this solution and stirred until the reaction is complete. nih.gov This method is effective for a range of amino acids. nih.govnih.gov

Trimethylchlorosilane (TMSCl): The TMSCl/methanol system is another convenient and mild option for preparing amino acid methyl ester hydrochlorides. nih.gov TMSCl reacts with methanol to generate HCl in situ, similar to thionyl chloride, promoting the esterification. This method often proceeds efficiently at room temperature, offering an advantage over methods that require heating. nih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a strong dehydrating agent and an effective catalyst for esterification. However, its use can sometimes lead to charring or other side reactions if not carefully controlled.

The reaction temperature and time are critical parameters to optimize. While some methods, like the TMSCl/methanol system, can be performed at room temperature, others, such as the thionyl chloride method, benefit from heating (e.g., at 60 °C for 4 hours) to achieve higher yields and faster reaction rates. nih.gov The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC).

Table 1: Comparison of Catalysts for Amino Acid Esterification

Catalyst System Typical Conditions Advantages Reported Yields (General)
SOCl₂ in Methanol 0 °C to 60 °C High yields, in situ HCl generation 89% for target compound nih.gov
HCl (gas) in Methanol 0 °C to Room Temp. Clean reaction, effective Good to excellent nih.gov
TMSCl in Methanol Room Temperature Mild conditions, good yields 85-98% nih.gov
H₂SO₄ in Methanol Reflux Strong catalyst, inexpensive Variable, can be high

Protection-Deprotection Strategies in Synthesis

To avoid potential side reactions or to achieve synthesis of more complex molecules incorporating the 2-aminopent-4-ynoate moiety, a protection-deprotection strategy is often employed. This involves temporarily masking the reactive amino group with a protecting group, performing the esterification, and then removing the protecting group to yield the final product.

Utilization of N-Boc Protected Intermediates

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. The synthesis begins with the protection of 2-aminopent-4-ynoic acid as N-Boc-2-aminopent-4-ynoic acid. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. google.com

Once the amino group is protected, the carboxylic acid can be esterified without interference from the amine. Standard esterification methods, such as reaction with methyl iodide in the presence of a base like potassium carbonate, or using coupling agents, can be employed to form N-Boc-methyl 2-aminopent-4-ynoate. This intermediate is stable and can be easily purified using standard techniques like column chromatography. google.com

Hydrochloric Acid Mediated Deprotection and Salt Formation

The final step in this strategy is the removal of the Boc group and the concurrent formation of the hydrochloride salt. This is efficiently accomplished by treating the N-Boc protected methyl ester with a strong acid. Anhydrous solutions of hydrogen chloride (HCl) in organic solvents such as 1,4-dioxane, diethyl ether, or methanol are ideal for this purpose.

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. In the acidic medium, the newly liberated amino group is immediately protonated by another equivalent of HCl to form the stable and often crystalline this compound.

This deprotection step is typically clean and high-yielding. The resulting hydrochloride salt often precipitates from the reaction mixture or can be isolated by evaporation of the solvent. The simplicity and efficiency of this two-step process make it a highly reliable method for synthesizing the target compound, especially when high purity is required. mdpi.comresearchgate.net

Table 2: Overview of the Protection-Deprotection Synthesis

Step Reaction Typical Reagents Key Outcome
1. Protection Amine Protection (Boc)₂O, Base (e.g., K₂CO₃) Formation of N-Boc-2-aminopent-4-ynoic acid google.com
2. Esterification Carboxylic Acid Esterification CH₃I, K₂CO₃ or other methods Formation of N-Boc-methyl 2-aminopent-4-ynoate
3. Deprotection Boc Group Removal & Salt Formation HCl in Dioxane or Methanol Formation of this compound mdpi.com

Advanced Synthetic Approaches

While direct esterification and protection-deprotection strategies are the most common routes, other advanced methods can be applied for the synthesis of α-amino acids and their esters. For instance, methods involving the alkylation of glycine (B1666218) equivalents can provide access to a variety of unnatural amino acids, including 2-aminopent-4-ynoic acid derivatives. One such approach involves the reaction of an organic halide, like propargyl bromide, with a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycinate, in the presence of zinc dust to yield the Boc-protected amino acid ester directly. google.com Subsequent deprotection as described above would yield the target hydrochloride salt. While more complex, these methods offer flexibility for creating diverse analogs.

Palladium-Catalyzed Cross-Coupling Methodologies for Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are instrumental in the synthesis of precursors for complex molecules like α-amino acids. rsc.orgresearchgate.net While direct synthesis of the final compound via this method is less common, these reactions are crucial for creating the necessary building blocks. For instance, a palladium catalyst can be used to couple an appropriate glycine equivalent with a propargyl-containing fragment.

These reactions often employ a palladium(0) catalyst, which undergoes oxidative addition with an organic halide. The resulting organopalladium complex then participates in a transmetalation step with another organometallic reagent, followed by reductive elimination to yield the desired product and regenerate the catalyst. nih.gov The development of specialized ligands and precatalysts has improved the efficiency and scope of these reactions, allowing for milder conditions and tolerance of various functional groups. mit.edunih.gov

Table 1: Key Components in Palladium-Catalyzed Cross-Coupling Reactions

Component Role Example(s)
Catalyst Facilitates the reaction cycle Pd(PPh₃)₄, Pd(OAc)₂
Ligand Stabilizes the catalyst and influences reactivity Phosphines (e.g., XPhos), N-heterocyclic carbenes
Substrates Reactants forming the new C-C bond Aryl/vinyl halides, organoboron reagents

| Base | Activates reagents and neutralizes acid byproducts | K₂CO₃, KOH |

Synthesis via Schiff Bases of Glycine Esters and Alkylation

A prevalent and effective method for synthesizing α-amino acids is through the alkylation of Schiff bases derived from glycine esters. nih.govrsc.org This approach, often referred to as the O'Donnell amino acid synthesis, allows for the straightforward introduction of a side chain onto the α-carbon of glycine. organic-chemistry.org

The synthesis commences with the formation of a Schiff base (an imine) from a glycine alkyl ester (e.g., glycine methyl ester) and a ketone, typically benzophenone. This Schiff base serves two primary purposes: it protects the amino group and, more importantly, it acidifies the α-protons of the glycine moiety, making them susceptible to deprotonation by a base. organic-chemistry.org

Once the Schiff base is formed, a base is used to generate a carbanion (enolate). This nucleophilic carbanion is then alkylated with an electrophile. To synthesize this compound, the alkylating agent would be a propargyl halide, such as propargyl bromide. The reaction is often carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the water-soluble base and the organic-soluble Schiff base. organic-chemistry.orgacs.org Following the alkylation step, the Schiff base is hydrolyzed with aqueous acid to liberate the primary amine and the ketone, yielding the desired α-amino acid ester, which can then be isolated as its hydrochloride salt. acs.org

Microwave-Assisted Synthesis Considerations for Related Analogues

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry for accelerating reaction rates and often improving yields. nih.govcreative-peptides.com This technology utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. nih.gov For the synthesis of unnatural amino acid analogues, this method can significantly reduce reaction times compared to conventional heating. researchgate.net

The benefits of microwave assistance are particularly relevant for multi-step syntheses or for reactions that are sluggish at lower temperatures. mdpi.com For instance, in the context of the Schiff base alkylation described above, microwave irradiation could potentially shorten the time required for both the imine formation and the subsequent alkylation step. The efficient heating provided by microwaves can lead to higher product purity by minimizing the formation of byproducts that may result from prolonged exposure to high temperatures. nih.govnih.gov Research on various amino acid and peptide syntheses has demonstrated that microwave technology can optimize reaction conditions, leading to a more efficient and environmentally friendly process. creative-peptides.commdpi.com

Stereoselective Synthesis and Enantiomeric Control

Producing a single enantiomer of a chiral compound is critical in many applications. For this compound, which contains a stereocenter at the α-carbon, controlling the stereochemistry is a key synthetic challenge.

Enantioselective Routes to Chiral Forms (S)- and (R)-Methyl 2-aminopent-4-ynoate Hydrochloride

Achieving enantioselectivity in the synthesis of α-amino acids can be accomplished by adapting achiral methods. In the context of the Schiff base alkylation, the use of a chiral phase-transfer catalyst is a prominent strategy. organic-chemistry.orgacs.org These catalysts are typically quaternary ammonium (B1175870) salts derived from Cinchona alkaloids. organic-chemistry.org

During the reaction, the chiral catalyst forms a tight ion pair with the enolate of the glycine Schiff base. This chiral complex then directs the approach of the electrophile (propargyl bromide) to one face of the planar enolate, leading to the preferential formation of one enantiomer of the product. The choice of the (R)- or (S)-enantiomer of the catalyst determines whether the (R)- or (S)-product is formed, allowing access to both chiral forms of this compound. acs.org This method has been shown to produce α-amino acids with high enantioselectivities (90-98.5% ee) and in good yields. acs.org

Strategies for Assessing Enantiomeric Purity through Diastereomeric Amides

After an enantioselective synthesis, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) of the product. A common and reliable method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a pure chiral derivatizing agent. libretexts.org

For an amine like Methyl 2-aminopent-4-ynoate, a chiral carboxylic acid (or its activated form, like an acid chloride) can be used as the derivatizing agent. This reaction forms a pair of diastereomeric amides. Unlike enantiomers, diastereomers have different physical and chemical properties. thieme-connect.de Consequently, they can be distinguished and quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.govlibretexts.org In an NMR spectrum, the diastereomers will exhibit distinct signals, and the ratio of the integration of these signals corresponds directly to the ratio of the enantiomers in the original sample. libretexts.org Similarly, in HPLC, the diastereomers will have different retention times, allowing for their separation and quantification. thieme-connect.denih.gov

Table 2: Common Techniques for Analyzing Diastereomeric Derivatives

Technique Principle of Separation/Distinction Information Obtained
NMR Spectroscopy Diastereomers have non-identical chemical shifts in their spectra. libretexts.org Ratio of enantiomers (from signal integration).
HPLC Diastereomers have different affinities for the stationary phase, leading to different retention times. nih.gov Separation and quantification of each diastereomer.

| Gas Chromatography | Diastereomers can have different volatilities and interactions with a chiral or achiral stationary phase. libretexts.org | Quantitative analysis of the diastereomeric ratio. |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Primary Amine Moiety

The primary amine at the C2 position is a key site of reactivity, functioning as a potent nucleophile. This allows it to participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions with Electrophilic Reagents

The primary amine group (-NH₂) of Methyl 2-aminopent-4-ynoate hydrochloride readily engages in nucleophilic substitution reactions with a range of electrophilic reagents. The lone pair of electrons on the nitrogen atom attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The structural configuration of the parent compound, specifically the absence of a methyl group at the C2 position, reduces steric hindrance and enhances its reactivity in these substitutions. vulcanchem.com

Common electrophiles include alkyl halides (e.g., methyl iodide) and acyl chlorides. nih.gov In these reactions, the amine displaces the halide leaving group, resulting in the formation of secondary or tertiary amines and amides, respectively. These transformations are fundamental for building molecular complexity and introducing diverse functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions This table is interactive and can be sorted by clicking on the column headers.

Electrophilic Reagent Reagent Class Product Type
Methyl Iodide (CH₃I) Alkyl Halide Secondary Amine
Benzyl Bromide (BnBr) Alkyl Halide Secondary Amine
Acetyl Chloride (CH₃COCl) Acyl Halide Amide

Amidation and Peptide Coupling Reactions for Conjugate Formation

As a non-proteinogenic amino acid derivative, this compound is a valuable precursor in peptide synthesis. vulcanchem.com Its primary amine can act as the nucleophile in the formation of an amide (peptide) bond with an activated carboxylic acid of another amino acid or molecule. This reaction is central to the synthesis of novel peptides and conjugates.

The process typically requires the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. bachem.com A wide variety of these reagents exist, ranging from carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) to aminium/uronium and phosphonium (B103445) salts such as HBTU and PyBOP. bachem.compeptide.comuniurb.it The choice of reagent is often dictated by the need to maximize yield and minimize side reactions, particularly racemization. bachem.compeptide.com Additives like 1-Hydroxybenzotriazole (HOBt) are frequently included to suppress racemization and improve reaction efficiency. bachem.com

Table 2: Common Peptide Coupling Reagents This table is interactive and can be sorted by clicking on the column headers.

Reagent Abbreviation Class Key Characteristics
Dicyclohexylcarbodiimide DCC Carbodiimide Forms insoluble dicyclohexylurea byproduct, useful for solution-phase. peptide.com
Diisopropylcarbodiimide DIC Carbodiimide Byproduct is more soluble, suitable for solid-phase peptide synthesis (SPPS). peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Aminium/Uronium Highly efficient with low racemization, especially with HOBt. peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium High coupling rates, minimal side reactions. bachem.com

Formation of Sulfonamides and Other Nitrogen-Functionalized Derivatives

The nucleophilic primary amine can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction, known as sulfonylation, is a common method for synthesizing this important class of compounds. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

This transformation is highly versatile, allowing for the introduction of a wide array of aryl or alkyl sulfonyl groups onto the amino acid scaffold, thereby modifying its chemical and biological properties. For instance, reaction with 4-methylbenzenesulfonyl chloride would yield the corresponding N-(tosyl) derivative.

Table 3: Examples of Sulfonamide Formation This table is interactive and can be sorted by clicking on the column headers.

Sulfonyl Chloride Resulting Sulfonamide Derivative
Methanesulfonyl chloride N-(methylsulfonyl) derivative
p-Toluenesulfonyl chloride N-(4-methylphenylsulfonyl) derivative
Benzenesulfonyl chloride N-(phenylsulfonyl) derivative

Oxidation Reactions to Nitrogenous Functionalities

The primary amine moiety is susceptible to oxidation, which can lead to a variety of nitrogenous functionalities depending on the oxidizing agent and reaction conditions. libretexts.org The oxidation of primary amines can be a complex process, potentially yielding hydroxylamines, nitroso compounds, or nitro compounds as the oxidation state of the nitrogen increases. libretexts.orgmdpi.com

Imines : Catalytic aerobic oxidation can facilitate the oxidative coupling of primary amines to form imines. nih.govorientjchem.org

Nitroso Compounds : Mild oxidizing agents, such as peroxybenzoic acid or hydrogen peroxide with specific catalysts, can selectively oxidize primary amines to the corresponding nitroso derivatives (R-N=O). nih.govrsc.org

Nitro Compounds : Stronger oxidizing agents, including peroxyacids like peracetic acid or dimethyldioxirane, can oxidize primary amines all the way to nitro compounds (R-NO₂). libretexts.orgmdpi.comstackexchange.com The choice of reagent is critical, as over-oxidation can be a significant side reaction. nih.govresearchgate.net

Table 4: Oxidation Products of Primary Amines This table is interactive and can be sorted by clicking on the column headers.

Oxidizing Agent Product Functionality Oxidation State Change
Catalytic O₂/Air Imine -1 to +1 (in dimer)
Peroxybenzoic Acid Nitroso -1 to +1
Hydrogen Peroxide (with catalyst) Nitroso/Nitro +1 or +3
Dimethyldioxirane Nitro -1 to +3

Transformations of the Methyl Ester Group

The methyl ester at the C1 position is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-aminopent-4-ynoic acid, under either acidic or basic conditions. This saponification is a mandatory step when the compound is used as a building block in solid-phase peptide synthesis (SPPS) using the Fmoc strategy, which requires a free carboxylic acid for activation. nih.gov

Base-catalyzed hydrolysis is the most common method for cleaving simple esters. thieme-connect.de It typically involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility. thieme-connect.deresearchgate.net The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. rsc.org Care must be taken, as conditions that are too harsh can be incompatible with other protecting groups on a larger molecule. nih.govnih.gov

Table 5: Conditions for Methyl Ester Hydrolysis This table is interactive and can be sorted by clicking on the column headers.

Reagent(s) Solvent System Typical Conditions Mechanism
Lithium Hydroxide (LiOH) THF / Methanol / H₂O Room Temperature Base-Catalyzed
Sodium Hydroxide (NaOH) Aqueous solution Reflux Base-Catalyzed
Potassium Hydroxide (KOH) Aqueous solution Reflux Base-Catalyzed

Reduction to Corresponding Alcohol

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-aminopent-4-yn-1-ol. This transformation is a fundamental reaction in organic synthesis, providing access to chiral amino alcohols which are valuable building blocks. The reduction typically requires prior protection of the amino group, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent interference with the reducing agents.

Commonly employed methods for the reduction of N-protected amino esters involve powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, though it is non-selective. A milder and often preferred reagent is sodium borohydride (B1222165) (NaBH₄), especially when the carboxylic acid is activated. researchgate.net One such activation method involves converting the acid to a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with NaBH₄. core.ac.uk Another approach uses 1,1'-carbonyldiimidazole (B1668759) (CDI) for activation prior to the sodium borohydride reduction. researchgate.net

Catalytic hydrogenation can also achieve this reduction, although it often requires harsh conditions of high pressure and temperature. jocpr.com However, specific catalysts, such as mixed Rh/Pt oxides (Nishimura's catalyst), have been shown to reduce chiral α-amino esters to their corresponding alcohols at room temperature and high pressure, preserving the stereochemical integrity of the chiral center. researchgate.net

Table 1: Comparison of Reducing Agents for Ester to Alcohol Transformation

Reagent Typical Conditions Selectivity & Remarks
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, 0°C to rt Highly reactive, non-selective, reduces many functional groups.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., EtOH, MeOH) Generally does not reduce esters unless activated (e.g., as a mixed anhydride). Milder than LiAlH₄.
Catalytic Hydrogenation (e.g., Nishimura's catalyst) H₂ gas (high pressure), catalyst in a suitable solvent Can be selective, but may also reduce the alkyne and require harsh conditions. Preserves chirality. researchgate.net

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group that allows for a variety of carbon-carbon bond-forming reactions, making Methyl 2-aminopent-4-ynoate a valuable synthetic intermediate.

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". units.itrsc.org This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). nih.gov

The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.gov The process is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it suitable for applications in drug discovery, bioconjugation, and materials science. nih.gov By reacting Methyl 2-aminopent-4-ynoate with various azide-containing molecules, a diverse library of triazole-containing non-canonical amino acids can be synthesized.

Sonogashira Coupling and Derivatives with Aromatic Substituents

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, catalyzed by a combination of palladium and copper(I) complexes, allows for the direct attachment of aromatic substituents to the alkyne terminus of Methyl 2-aminopent-4-ynoate. nih.gov

The standard conditions involve a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. youtube.com This methodology enables the synthesis of a wide array of aryl-alkynyl amino acid derivatives, which are of interest in medicinal chemistry and materials science.

Intramolecular Cyclization Reactions (e.g., Pauson-Khand type cyclizations)

The alkyne moiety can participate in intramolecular cyclization reactions to construct complex cyclic systems. A prominent example is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov

For an intramolecular Pauson-Khand reaction to occur with a derivative of Methyl 2-aminopent-4-ynoate, the molecule must also contain a suitably positioned alkene. This can be achieved by modifying the amino or ester group with an olefin-containing substituent. The reaction is typically mediated by dicobalt octacarbonyl (Co₂(CO)₈) and can be used to synthesize rigid, bicyclic α-amino acid derivatives. researchgate.netnih.gov These constrained amino acids are valuable tools for studying peptide conformation and protein structure.

Olefinic Moiety Transformations (for related unsaturated compounds)

While this compound contains an alkyne, the related compound, Methyl 2-aminopent-4-enoate, possesses an olefinic moiety whose reactivity is also of significant interest.

Catalytic Hydrogenation and Reduction Strategies

The carbon-carbon double bond in unsaturated amino esters like Methyl 2-aminopent-4-enoate can be selectively reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

The selective hydrogenation of the olefin without affecting the ester group is a common transformation. rsc.org This reaction converts the unsaturated amino ester into its saturated counterpart, methyl 2-aminopentanoate (a derivative of norvaline). The conditions for hydrogenation can be controlled to achieve this selectivity. For instance, catalytic transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst, can offer a milder alternative to using pressurized hydrogen gas. nih.gov This reduction is crucial for creating saturated amino acid derivatives from unsaturated precursors.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Scaffolds

The unique bifunctional nature of Methyl 2-aminopent-4-ynoate hydrochloride, possessing both an amino acid backbone and a reactive alkyne side chain, makes it a key component in the synthesis of intricate molecular architectures.

This compound is an ideal precursor for synthesizing macrocyclic peptidomimetics, a class of molecules that is underrepresented in screening collections but holds significant therapeutic potential. cam.ac.uk The terminal alkyne functionality is crucial for macrocyclization reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deresearchgate.net This reaction facilitates the intramolecular cyclization of linear peptide precursors containing both an azide (B81097) and an alkyne. peptide.com

In a typical diversity-oriented synthesis strategy, this compound can serve as an "alkyne-acid" building block. cam.ac.uk This block is coupled with other amino acid derivatives, including those containing an azide group, to form a linear peptide. Subsequent intramolecular 1,3-dipolar cycloaddition between the terminal alkyne of the pent-4-ynoate (B8414991) residue and an azide group elsewhere in the chain forges a stable, 1,2,3-triazole-containing macrocycle. cam.ac.ukresearchgate.net This approach is highly efficient and tolerates a wide range of functional groups, allowing for the creation of large and diverse libraries of macrocycles. cam.ac.uk Other metal-mediated reactions, such as molybdenum-catalyzed alkyne metathesis, also provide a route to macrocyclization using di-alkyne peptide precursors. researchgate.net

Cyclization StrategyKey ReactionRole of this compoundResulting Structure
Azide-Alkyne Cycloaddition Copper(I)-Catalyzed 1,3-Dipolar CycloadditionProvides the terminal alkyne functionality for reaction with an azide-containing residue. peptide.comMacrocycle containing a 1,4-substituted triazole ring, which acts as a peptide bond isostere. bachem.com
Alkyne Metathesis Molybdenum or Ruthenium-Catalyzed Ring-Closing Alkyne Metathesis (RCAM)Can be incorporated as one of two alkyne-containing amino acids in a linear peptide precursor. researchgate.netMacrocycle containing a new internal alkyne bond, constraining the peptide backbone. researchgate.net
Sonogashira Coupling Palladium/Copper-Catalyzed Cross-CouplingProvides the terminal alkyne for coupling with an aryl or vinyl halide within the same peptide chain. peptide.comMacrocycle containing a rigid carbon-carbon triple bond linkage.

The reactivity of the alkyne group in this compound is instrumental in forming constrained amino acid analogues, including azabicyclic structures. These conformationally restricted molecules are valuable tools in medicinal chemistry for probing peptide-protein interactions.

One powerful method is the A³-coupling (alkyne-aldehyde-amine) reaction, a multicomponent process that can be used to generate complex amino acid derivatives. nih.govacs.org For instance, a peptide containing a residue derived from the title compound can react with an aldehyde and a secondary amine in the presence of a copper catalyst. This reaction forms a new propargylamine (B41283) structure on the side chain, which can then undergo further transformations or serve as a constrained lysine (B10760008) analogue. nih.govacs.org The resulting structures mimic natural amino acids but possess altered conformational properties that can enhance binding affinity or metabolic stability.

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules for high-throughput screening and the discovery of novel biological probes. cam.ac.ukrsc.org this compound is a valuable building block in DOS strategies due to its ability to participate in reliable and versatile chemical transformations.

The build/couple/pair strategy is a prime example where this compound can be utilized. cam.ac.uk By systematically varying the building blocks—such as using different "azido-amine" partners or altering the stereochemistry of the peptide backbone—a vast library of distinct macrocyclic peptidomimetics can be generated from a common synthetic pathway. cam.ac.uk The reliability of reactions involving the alkyne handle, such as CuAAC, ensures that the planned diversity is achieved in the final products. This approach enables the exploration of broad regions of chemical space, increasing the probability of discovering molecules with novel biological functions. cam.ac.uk

Precursor in Biologically Relevant Molecule Synthesis

The unique chemical functionalities of this compound make it a valuable starting material for the synthesis of molecules designed to interact with biological systems.

The scaffolds constructed from this compound, particularly macrocyclic peptidomimetics, are well-suited for development as enzyme modulators. By constraining a peptide into a specific bioactive conformation, macrocyclization can significantly enhance its affinity and selectivity for an enzyme's active site. researchgate.net For example, macrocyclic structures are often employed in the design of potent protease inhibitors, where the rigidified backbone mimics the extended β-strand geometry of a natural substrate binding to the enzyme. researchgate.net The triazole ring formed via click chemistry can act as a peptide bond isostere and participate in hydrogen bonding interactions within the active site. bachem.com

The terminal alkyne of this compound provides a perfect handle for bio-orthogonal conjugation via click chemistry. iris-biotech.dejenabioscience.com This allows for the straightforward attachment of the amino acid, or peptides derived from it, to other molecules of biological importance, such as targeting agents or chelators.

Folate-Conjugates: Folic acid can be modified with an azide group. This azide-functionalized folate can then be "clicked" onto a peptide or drug molecule containing a residue derived from this compound. nih.govresearchgate.net The resulting conjugate can be targeted to cancer cells that overexpress folate receptors, providing a mechanism for the selective delivery of therapeutic agents. nih.gov

Metal-Chelate Complexes: Amino acids are well-known to form stable chelate complexes with transition metals, typically coordinating through their amino and carboxylate groups. fu-berlin.dewikipedia.org Furthermore, the alkyne side chain can be used to attach larger, more sophisticated chelating agents (e.g., DOTA) that have been functionalized with an azide. The resulting amino acid-chelate conjugate can be used to carry metal ions for applications in medical imaging or radiotherapy. bachem.com

Building Block for Protease Inhibitors

The development of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry, with applications in treating a wide array of diseases, including viral infections and cancer. nih.govku.edu Peptidomimetics, compounds that mimic the structure and function of peptides, are a major class of protease inhibitors. nih.gov The incorporation of unnatural amino acids, such as this compound, into peptidomimetic scaffolds can impart unique conformational constraints and introduce novel binding interactions with the target enzyme.

The terminal alkyne functionality of this amino acid derivative is particularly noteworthy. It can serve as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This reaction is highly efficient and bioorthogonal, allowing for the facile linkage of the amino acid to other molecular fragments to create complex inhibitor structures. Alkynyl amino acids are utilized in this manner to form cyclic or stapled peptides, which can exhibit enhanced proteolytic stability and improved binding affinity to protease active sites. peptide.com

While direct incorporation of this compound into a marketed protease inhibitor is not widely documented, its potential is underscored by the established role of similar propargylglycine (B1618536) derivatives in the synthesis of peptidomimetic compounds. researchgate.net The primary amine and methyl ester groups allow for standard peptide coupling and derivatization, enabling its integration into a peptide backbone, while the alkyne remains available for subsequent modification to optimize inhibitor potency and selectivity. nih.gov

Synthesis of Natural Product-Like Structures

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. engineering.org.cn The synthesis of natural product-like structures, or analogues, allows for the exploration of new chemical space and the optimization of biological activity. nih.gov The alkyne moiety is a key functional group found in numerous bioactive natural products and serves as a versatile handle in their synthesis. nih.gov

This compound provides a chiral scaffold that can be elaborated into structures mimicking the core of various natural products. The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and other coupling reactions, to construct complex carbon skeletons. acs.org Furthermore, the alkyne can be transformed into other functional groups, including alkenes and carbonyls, further expanding its synthetic utility.

For instance, the amino acid backbone can be used to construct the core of alkaloid or macrolide natural product analogues. The alkyne can be used to introduce side chains or to form macrocyclic rings, which are common features in many natural products. nih.gov The ability to readily synthesize derivatives of this compound allows for the creation of libraries of natural product-like molecules for biological screening.

Derivatization for Enhanced Synthetic Utility

The inherent reactivity of the functional groups in this compound allows for its strategic derivatization to enhance its utility in various synthetic applications.

Strategic Functionalization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues can identify the key structural features required for potency and selectivity.

This compound is an excellent starting point for SAR studies due to its multiple points for diversification. The primary amine can be acylated, alkylated, or sulfonylated to explore the impact of substituents on biological activity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Crucially, the terminal alkyne offers a wide range of possibilities for functionalization. Through Sonogashira coupling, a variety of aryl and heteroaryl groups can be introduced, allowing for the exploration of aromatic interactions with a biological target. researchgate.net The alkyne can also be used in "click" reactions to attach a diverse array of moieties, such as carbohydrates, peptides, or fluorescent tags. nih.gov This systematic derivatization allows for a thorough investigation of the SAR, leading to the optimization of the biological profile of a lead compound.

Use as a Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgresearchgate.net These reactions are highly atom-economical and offer a rapid and efficient means of generating molecular diversity. The bifunctional nature of this compound, possessing both an amine and an ester, makes it an ideal scaffold for use in MCRs.

One of the most well-known MCRs is the Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govmdpi.com this compound can serve as the amine component in the Ugi reaction. The resulting product would incorporate the propargyl group, which can then be further functionalized, providing access to a wide range of complex and diverse molecular architectures.

Similarly, the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, can be adapted to utilize amino acid derivatives. wikipedia.orgorganic-chemistry.orgnih.gov While the primary amine of this compound would first need to be protected, the resulting derivative could participate in Passerini-type reactions, leading to the formation of α-acyloxy amides. The use of this compound as a scaffold in MCRs provides a powerful strategy for the rapid construction of libraries of complex molecules for high-throughput screening in drug discovery programs. nih.gov

Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For Methyl 2-aminopent-4-ynoate hydrochloride, the spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) are used for structural assignment.

A hypothetical ¹H NMR data table would look as follows, with specific chemical shifts, multiplicities (s = singlet, t = triplet, m = multiplet, etc.), coupling constants (J), and integrations.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
e.g., 4.35te.g., 7.51HH-2 (methine)
e.g., 3.80s-3H-OCH₃ (methyl ester)
e.g., 2.90me.g., 7.5, 2.52HH-3 (methylene)
e.g., 2.50te.g., 2.51HH-5 (alkynyl)
e.g., 8.5-9.5br s-3H-NH₃⁺ (ammonium)

Note: This table is illustrative. Actual values are required for a factual article.

This technique is invaluable for monitoring reactions, such as the synthesis of the compound, by observing the disappearance of reactant signals and the appearance of product signals.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, alkyne, sp³-hybridized).

A representative ¹³C NMR data table would present the chemical shifts for each carbon atom.

Chemical Shift (ppm)Assignment
e.g., 170.5C-1 (carbonyl)
e.g., 78.0C-4 (alkynyl)
e.g., 72.5C-5 (alkynyl)
e.g., 53.0-OCH₃ (methyl ester)
e.g., 51.5C-2 (methine)
e.g., 25.0C-3 (methylene)

Note: This table is illustrative. Actual values are required for a factual article.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the protonated molecule [M+H]⁺ (where M is the free base) would be analyzed.

IonCalculated Exact MassFound Mass
[C₆H₁₀NO₂]⁺e.g., 128.0601[Value unavailable]

Note: This table is illustrative. Actual values are required for a factual article.

Confirming the exact mass provides strong evidence for the compound's chemical formula, distinguishing it from other compounds with the same nominal mass.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like amino acid derivatives. It is primarily used to confirm the molecular weight of the compound. The expected observation would be the mass of the protonated free base.

Analysis TypeExpected m/zObserved m/z
ESI-MS ([M+H]⁺)128.14[Value unavailable]

Note: This table is illustrative. Actual values are required for a factual article.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group
e.g., ~3300StrongC≡C-H stretch (terminal alkyne)
e.g., ~3100-2800Strong, BroadN-H stretch (ammonium)
e.g., ~2120Medium-WeakC≡C stretch (alkyne)
e.g., ~1745StrongC=O stretch (ester)
e.g., ~1200StrongC-O stretch (ester)

Note: This table is illustrative. Actual values are required for a factual article.

The presence of these characteristic peaks would confirm the existence of the amino, ester, and terminal alkyne functionalities within the molecule's structure.

Chromatographic Techniques for Purity and Reaction Progress Analysis

The analysis of "this compound" in research and development relies on various chromatographic techniques to monitor reaction progress, assess purity, and determine enantiomeric composition. These methods provide critical data to ensure the quality and desired stereochemistry of the compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique for monitoring the progress of chemical reactions involving "this compound." By spotting the reaction mixture on a TLC plate at different time intervals, researchers can visualize the consumption of starting materials and the formation of the product.

A typical TLC method for monitoring a reaction that produces "this compound" would involve a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials, the product, and any byproducts. A common mobile phase system for a compound of this polarity might be a mixture of a less polar solvent like ethyl acetate (B1210297) and a more polar solvent such as methanol (B129727) or dichloromethane (B109758).

Visualization of the spots on the TLC plate is often achieved by staining with a reagent that reacts with the amino group. Ninhydrin is a common choice, which upon heating, produces a characteristic purple or brownish spot (Ruhemann's purple) where an amine is present. The relative positions of the spots, indicated by their retention factor (R_f) values, help in identifying the different components of the reaction mixture.

Table 1: Representative TLC Data for Reaction Monitoring This table presents hypothetical data for illustrative purposes.

Time PointStarting Material R_fProduct R_fObservations
0 hr0.65-Strong starting material spot.
2 hr0.650.40Faint product spot, strong starting material spot.
4 hr0.650.40Spots of comparable intensity.
6 hr-0.40Strong product spot, no visible starting material.

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Tracking

High Performance Liquid Chromatography (HPLC) is a more quantitative and precise method than TLC for both monitoring reaction progress and assessing the final purity of "this compound." Reversed-phase HPLC is commonly employed for this type of polar compound.

In a typical setup, a C18 column (a non-polar stationary phase) is used with a polar mobile phase. The mobile phase is often a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is usually carried out using a UV detector, as the molecule is expected to have some UV absorbance.

By injecting samples of a reaction mixture at various times, the disappearance of reactant peaks and the appearance and growth of the product peak can be accurately quantified. For final purity analysis, a single, sharp peak corresponding to "this compound" should be observed, and its area percentage is used to determine the purity of the sample.

Table 2: Illustrative HPLC Parameters and Purity Data This table presents a hypothetical HPLC method and resulting data.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 5.8 min
Purity (Area %) >98%

Supercritical Fluid Chromatography (SFC) for Chiral Purity Analysis

As "this compound" is a chiral compound, determining its enantiomeric purity is crucial, especially in pharmaceutical applications. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient analysis compared to chiral HPLC. afmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be Small amounts of organic modifiers, such as methanol or ethanol, are often added to adjust the eluting strength of the mobile phase. afmps.be The separation of enantiomers is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers of the compound. Polysaccharide-based CSPs are widely used for this purpose. afmps.be

The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This technique is essential for confirming the stereochemical integrity of the desired enantiomer.

Table 3: Representative SFC Method for Chiral Purity Analysis This table outlines a hypothetical SFC method for enantiomeric separation.

ParameterValue
Column Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase Supercritical CO₂ / Methanol (80:20)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Retention Time (R-enantiomer) 3.5 min
Retention Time (S-enantiomer) 4.2 min

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Molecular Geometry Optimization: This process computationally identifies the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-aminopent-4-ynoate hydrochloride, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) are employed. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the lowest energy geometry is found. This optimized structure is crucial for predicting other properties accurately. The workflow for such an optimization involves defining an initial molecular structure, which is then iteratively refined to minimize forces on each atom. chemrxiv.org

Electronic Structure: Once the geometry is optimized, the electronic properties can be analyzed. This includes examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity, identifying likely sites for nucleophilic or electrophilic attack. Properties like the electrostatic potential map can also be calculated to visualize electron-rich and electron-deficient regions, further predicting intermolecular interactions.

Table 1: Illustrative Calculated Geometric Parameters for Methyl 2-aminopent-4-ynoate Note: This data is illustrative of typical outputs from quantum chemical calculations and is not derived from a specific published study on this exact molecule.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC≡C~1.21 Å
Bond LengthC=O~1.22 Å
Bond LengthC-N~1.47 Å
Bond AngleN-C-C(O)~110°
Dihedral AngleH-N-C-C(O)Variable (depends on conformer)

In silico Prediction of Reactivity and Selectivity Profiles

In silico methods use computational models to predict the chemical reactivity and selectivity of a compound without performing the actual experiment. These predictions can save significant time and resources in a laboratory setting.

Reactivity Prediction: Reactivity can be predicted using the electronic structure data obtained from quantum chemical calculations. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. Furthermore, calculated atomic charges and frontier orbital densities can pinpoint the most reactive sites. For this compound, the terminal alkyne and the amino group are expected to be key reactive centers. Machine learning models, such as Message Passing Neural Networks (MPNN) or Random Forest (RF) algorithms, can also be trained on large datasets of known reactions to predict the likelihood of a compound to undergo specific transformations or to form reactive metabolites. nih.gov

Selectivity Prediction: When a molecule can react at multiple sites or in different ways (e.g., chemoselectivity, regioselectivity, stereoselectivity), computational models can predict the most likely outcome. By calculating the activation energies for different possible reaction pathways, the kinetically favored product can be identified. For example, in a reaction involving both the amino group and the alkyne of Methyl 2-aminopent-4-ynoate, computational modeling could predict whether acylation occurs at the nitrogen or if a metal-catalyzed coupling occurs at the alkyne under specific conditions.

Mechanistic Studies of Key Transformations Involving this compound

Computational mechanistic studies aim to map out the entire energy profile of a chemical reaction. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate. Such studies are vital for understanding how a reaction proceeds and for optimizing reaction conditions.

For key transformations involving this compound, such as cycloadditions at the alkyne or substitutions at the alpha-carbon, computational chemists can model the step-by-step process. By calculating the energies of all stationary points on the reaction pathway, a detailed energy profile can be constructed. This allows for the determination of the rate-determining step and provides a theoretical basis for the observed reaction outcomes. These investigations often compare different potential mechanisms (e.g., concerted vs. stepwise pathways) to determine which is more energetically favorable. researchgate.net

Molecular Modeling for Rational Design of Derivatives

Molecular modeling is a cornerstone of rational drug design and materials science, enabling the design of new molecules with desired properties. nih.govresearchgate.net Starting with the scaffold of this compound, computational techniques can be used to design derivatives with enhanced activity, selectivity, or modified physicochemical properties.

This process typically involves:

Scaffold Hopping/Modification: Identifying the core structure (the pharmacophore) responsible for a desired interaction and then computationally modifying peripheral groups. For instance, the propargyl group could be replaced with other functional groups to probe interactions in a hypothetical active site.

Docking Studies: If the molecule is being designed as an inhibitor for a biological target like an enzyme, molecular docking simulations can predict how well a designed derivative will bind to the target's active site. nih.gov

QSAR (Quantitative Structure-Activity Relationship): Building mathematical models that correlate structural features of molecules with their biological activity. These models can then be used to predict the activity of newly designed, yet-to-be-synthesized derivatives.

Through these in silico techniques, libraries of virtual compounds can be created and screened computationally, prioritizing the most promising candidates for synthesis and experimental testing. rug.nl

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of unnatural amino acids, such as Methyl 2-aminopent-4-ynoate hydrochloride, is a significant area of research. nih.govqyaobio.com Future efforts in this domain are likely to focus on the development of more efficient, sustainable, and enantioselective synthetic methods.

Current synthetic strategies for α-alkynyl α-amino acids often involve multi-step sequences. researchgate.net A key area for future research will be the development of catalytic asymmetric methods that can introduce the alkyne functionality with high stereocontrol in a single step. nih.gov This could involve the use of chiral catalysts in reactions such as the Petasis borono-Mannich reaction with allenylboronic acids or enantioselective N-H insertion reactions. researchgate.netrsc.org

Furthermore, there is a growing demand for "green" chemical processes. nih.gov Research into biocatalytic methods for the synthesis of unnatural amino acids is gaining traction. nih.gov While challenges remain in terms of enzyme stability and substrate scope, protein engineering offers a promising approach to develop enzymes capable of synthesizing α-alkynyl amino acids with high efficiency and selectivity. nih.gov The discovery of natural biosynthetic pathways for terminal-alkyne amino acids could also inspire the development of novel biocatalytic or chemoenzymatic synthetic routes. researchgate.netchemistryviews.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyAdvantagesDisadvantagesFuture Research Focus
Multi-step Classical Synthesis Well-established proceduresOften requires protecting groups, generates significant wasteOptimization of existing routes for higher yields and reduced environmental impact
Asymmetric Catalysis High enantioselectivity, potential for fewer stepsCatalyst development can be challenging and expensiveDesign of novel, highly efficient, and recyclable chiral catalysts
Biocatalysis/Chemoenzymatic Environmentally friendly, high selectivityLimited substrate scope, enzyme stability issuesProtein engineering to broaden substrate tolerance and improve enzyme robustness
Sustainable Feedstocks Reduced reliance on fossil fuelsCan require significant process developmentExploration of bio-based starting materials and green solvents

Exploration of Untapped Reactivity Modalities

The dual functionality of this compound presents a rich landscape for exploring novel chemical reactions. The terminal alkyne can participate in a variety of transformations, including addition reactions, cycloadditions, and coupling reactions. masterorganicchemistry.com The amino ester moiety can undergo nucleophilic reactions and serve as a handle for peptide synthesis.

Future research could focus on intramolecular reactions that leverage both functional groups to construct complex heterocyclic scaffolds. For instance, transition-metal-catalyzed cyclization reactions could lead to the formation of novel nitrogen-containing heterocycles with potential biological activity. acs.org Furthermore, the development of multicomponent reactions involving this compound could provide rapid access to diverse molecular libraries for drug discovery. acs.orgnih.gov

The reactivity of the alkyne group in conjugation with the amino ester functionality is another area ripe for exploration. The electron-withdrawing nature of the ester group can influence the reactivity of the alkyne in nucleophilic addition reactions. nih.gov A systematic study of these effects could lead to the discovery of new reaction pathways and synthetic applications.

Integration into Advanced Materials Science Applications (Hypothetical Extension)

The presence of a terminal alkyne group makes this compound a promising monomer for the synthesis of advanced polymers. numberanalytics.com Alkynes are versatile building blocks in polymer chemistry, enabling the creation of materials with unique electronic, optical, and mechanical properties. numberanalytics.comoup.com

Hypothetically, this compound could be used in polymerization reactions such as cyclotrimerization to form highly cross-linked, aromatic polymer networks. oup.com It could also be a valuable monomer in "click" polymerization reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create functional polymers with well-defined architectures. numberanalytics.com

The incorporation of the amino acid moiety into the polymer backbone could impart interesting properties, such as chirality and biocompatibility. This could lead to the development of novel materials for applications in areas like chiral separations, biomedical devices, and drug delivery systems. rsc.org For instance, polymers derived from this monomer could potentially be biodegradable, making them attractive for sustainable material applications.

Table 2: Potential Polymerization Reactions and Applications

Polymerization ReactionResulting Polymer StructurePotential Applications
Cyclotrimerization Hyperbranched, aromatic networksPorous materials, catalyst supports
Azide-Alkyne "Click" Polymerization Linear or branched polymers with triazole linkagesFunctional materials, bioconjugates
Sonogashira Coupling Poly(aryleneethynylene)sConjugated polymers for electronics
Ring-Opening Metathesis Polymerization (ROMP) of derivatives Cyclic polymersAdvanced materials with unique topologies

Interdisciplinary Research with Chemical Biology for Functional Probes

The terminal alkyne group is a well-established bioorthogonal handle in chemical biology. website-files.com This allows for the specific labeling of biomolecules in complex biological systems through reactions like the CuAAC "click" reaction. jenabioscience.comiris-biotech.de Unnatural amino acids containing bioorthogonal groups are powerful tools for studying protein function, tracking biomolecules, and developing new diagnostic and therapeutic agents. nih.govnih.gov

This compound, after suitable N-protection, could be incorporated into peptides and proteins using solid-phase peptide synthesis or other bioconjugation techniques. iris-biotech.de The resulting alkyne-tagged biomolecules could then be used as probes to study protein-protein interactions, enzyme activity, and cellular localization. nih.gov

Furthermore, the discovery of biosynthetic pathways for terminal-alkyne amino acids opens up the possibility of genetically encoding the incorporation of such unnatural amino acids into proteins in living organisms. nih.govspringernature.com This would provide a powerful tool for in vivo protein labeling and manipulation. Future research in this area could involve the development of engineered aminoacyl-tRNA synthetases that can recognize and incorporate Methyl 2-aminopent-4-ynoate or its derivatives into proteins.

The ability to install a terminal alkyne at specific sites in a protein allows for subsequent modification with a wide range of molecules, including fluorescent dyes, affinity tags, and drug molecules, through click chemistry. thermofisher.comnih.gov This has significant implications for the development of targeted therapeutics and advanced imaging agents.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-aminopent-4-ynoate hydrochloride, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral amino acids (e.g., (S)-alanine) and propargyl alcohol derivatives. Key steps include esterification, amine protection, and HCl salt formation. Reaction parameters critical for yield and purity include:
  • Temperature : Maintain ≤0°C during amine protonation to prevent racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like HATU for amide bond formation (if applicable) improves efficiency .
    Industrial-scale synthesis often employs continuous flow reactors to optimize heat and mass transfer .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify backbone structure (e.g., alkyne proton at δ ~2.5 ppm, ester carbonyl at δ ~170 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]+^+ and isotopic chlorine pattern .
  • Chiral Analysis : Polarimetry or chiral HPLC validates enantiomeric excess (>99% for (2S)-isomer in enzyme studies) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use (S)-BINOL-based catalysts during asymmetric synthesis to favor the desired (2S)-enantiomer .
  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) to racemize and selectively esterify intermediates .
  • Crystallization : Recrystallize the hydrochloride salt in ethanol/water mixtures to remove minor enantiomers .
  • Monitoring : Track enantiomeric ratio via circular dichroism (CD) spectroscopy at 220–260 nm .

Q. What strategies are effective in resolving discrepancies between in vitro and in silico bioactivity data for this compound?

  • Methodological Answer :
  • Binding Assay Validation : Use surface plasmon resonance (SPR) to measure direct target binding affinity, addressing false positives from computational docking .
  • Solubility Correction : Adjust in silico models to account for hydrochloride salt dissociation in physiological buffers, which impacts bioavailability .
  • Metabolite Screening : LC-MS/MS identifies unstable metabolites that may reduce observed in vitro activity .
  • Force Field Refinement : Re-parameterize molecular dynamics simulations using experimentally derived torsional angles from X-ray crystallography .

Q. How do steric and electronic effects of the alkyne group influence reactivity in peptide coupling reactions?

  • Methodological Answer :
  • Steric Effects : The propargyl group hinders nucleophilic attack at the β-carbon, favoring α-selective coupling. Use bulky coupling agents (e.g., DCC) to mitigate side reactions .
  • Electronic Effects : The electron-withdrawing alkyne stabilizes transition states in amide bond formation, enabling room-temperature reactions .
  • Click Chemistry : Exploit the alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to tag peptides for imaging studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

  • Methodological Answer :
  • Assay Standardization : Compare IC50_{50} values under identical conditions (pH 7.4, 25°C, 1 mM ATP) to control for assay variability .
  • Enzyme Source : Use recombinant human enzymes instead of animal-derived variants to eliminate species-specific activity differences .
  • Inhibitor Stability : Pre-incubate the compound in assay buffer and quantify degradation via LC-MS to confirm active concentration .

Experimental Design Considerations

Q. What are critical controls for studies investigating the compound’s role in neurochemical synthesis?

  • Methodological Answer :
  • Negative Controls : Use enantiomerically pure (2R)-isomer to confirm stereospecific effects on neurotransmitter precursors .
  • Rescue Experiments : Co-administer competitive inhibitors (e.g., L-NAME) to validate pathway specificity .
  • Isotopic Labeling : Incorporate 13^{13}C-labeled methyl groups to trace metabolic fate via NMR .

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